2-(4-Pyridinyl)-1,3,5-triazine
Overview
Description
2-(4-Pyridinyl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with a pyridinyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyridinyl-triazole derivatives, have been shown to interact with various targets, including angiogenesis signaling pathways
Mode of Action
It’s worth noting that similar compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with their targets, leading to changes in cellular processes and functions . The exact interaction of 2-(4-Pyridinyl)-1,3,5-triazine with its targets remains to be elucidated.
Biochemical Pathways
For instance, pyridinyl-triazole derivatives have been found to regulate angiogenesis signaling pathways
Result of Action
Related compounds, such as pyridinyl-triazole derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been found to have promising effects in suppressing human microglia cells and reducing the expression of certain markers in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridinyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyanopyridine with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. This method yields the desired triazine compound with high purity.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridinyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Saturated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Pyridinyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(4-Pyridinyl)-1,3,5-triazine: Unique due to its specific substitution pattern and electronic properties.
2-(3-Pyridinyl)-1,3,5-triazine: Similar structure but different substitution position, leading to distinct reactivity and applications.
2-(2-Pyridinyl)-1,3,5-triazine:
Uniqueness
This compound stands out due to its specific electronic configuration and the ability to participate in a wide range of chemical reactions. Its unique structure makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-3-9-4-2-7(1)8-11-5-10-6-12-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYLHDSLIUMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376225 | |
Record name | 2-(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68847-44-9 | |
Record name | 2-(4-pyridinyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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